molecular formula C21H17ClN2O4 B14971223 Methyl 2-(1-(3-chlorobenzyl)-6-oxo-1,6-dihydropyridine-3-carboxamido)benzoate

Methyl 2-(1-(3-chlorobenzyl)-6-oxo-1,6-dihydropyridine-3-carboxamido)benzoate

Cat. No.: B14971223
M. Wt: 396.8 g/mol
InChI Key: SMGFRFMDPGHQAI-UHFFFAOYSA-N
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Description

METHYL 2-{1-[(3-CHLOROPHENYL)METHYL]-6-OXO-1,6-DIHYDROPYRIDINE-3-AMIDO}BENZOATE is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes a chlorophenyl group, a dihydropyridine ring, and a benzoate ester, making it an interesting subject for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 2-{1-[(3-CHLOROPHENYL)METHYL]-6-OXO-1,6-DIHYDROPYRIDINE-3-AMIDO}BENZOATE typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Dihydropyridine Ring: This step involves the condensation of an appropriate aldehyde with an amine and a β-keto ester under acidic conditions to form the dihydropyridine ring.

    Introduction of the Chlorophenyl Group: The chlorophenyl group is introduced through a Friedel-Crafts alkylation reaction, where the dihydropyridine intermediate reacts with chlorobenzyl chloride in the presence of a Lewis acid catalyst.

    Amidation and Esterification: The final steps involve the amidation of the dihydropyridine intermediate with an appropriate amine, followed by esterification with methyl benzoate to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, alternative solvents, and catalysts to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

METHYL 2-{1-[(3-CHLOROPHENYL)METHYL]-6-OXO-1,6-DIHYDROPYRIDINE-3-AMIDO}BENZOATE can undergo various chemical reactions, including:

    Oxidation: The dihydropyridine ring can be oxidized to form the corresponding pyridine derivative.

    Reduction: The carbonyl group in the dihydropyridine ring can be reduced to form the corresponding alcohol.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions.

Major Products

    Oxidation: Pyridine derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

METHYL 2-{1-[(3-CHLOROPHENYL)METHYL]-6-OXO-1,6-DIHYDROPYRIDINE-3-AMIDO}BENZOATE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases involving oxidative stress and inflammation.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of METHYL 2-{1-[(3-CHLOROPHENYL)METHYL]-6-OXO-1,6-DIHYDROPYRIDINE-3-AMIDO}BENZOATE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Modulating Receptors: Interacting with cellular receptors to alter signal transduction pathways.

    Antioxidant Activity: Scavenging reactive oxygen species (ROS) and reducing oxidative stress.

Comparison with Similar Compounds

Similar Compounds

  • METHYL 2-{1-[(4-CHLOROPHENYL)METHYL]-6-OXO-1,6-DIHYDROPYRIDINE-3-AMIDO}BENZOATE
  • METHYL 2-{1-[(2-CHLOROPHENYL)METHYL]-6-OXO-1,6-DIHYDROPYRIDINE-3-AMIDO}BENZOATE
  • METHYL 2-{1-[(3-BROMOPHENYL)METHYL]-6-OXO-1,6-DIHYDROPYRIDINE-3-AMIDO}BENZOATE

Uniqueness

METHYL 2-{1-[(3-CHLOROPHENYL)METHYL]-6-OXO-1,6-DIHYDROPYRIDINE-3-AMIDO}BENZOATE is unique due to the specific positioning of the chlorophenyl group, which can influence its chemical reactivity and biological activity. This unique structure may result in distinct pharmacological properties compared to its analogs.

Properties

Molecular Formula

C21H17ClN2O4

Molecular Weight

396.8 g/mol

IUPAC Name

methyl 2-[[1-[(3-chlorophenyl)methyl]-6-oxopyridine-3-carbonyl]amino]benzoate

InChI

InChI=1S/C21H17ClN2O4/c1-28-21(27)17-7-2-3-8-18(17)23-20(26)15-9-10-19(25)24(13-15)12-14-5-4-6-16(22)11-14/h2-11,13H,12H2,1H3,(H,23,26)

InChI Key

SMGFRFMDPGHQAI-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=CC=C1NC(=O)C2=CN(C(=O)C=C2)CC3=CC(=CC=C3)Cl

Origin of Product

United States

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